molecular formula C16H11BrN2O2 B1333169 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid CAS No. 618101-91-0

1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid

Cat. No.: B1333169
CAS No.: 618101-91-0
M. Wt: 343.17 g/mol
InChI Key: SKTSJINMYBCNEB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and oxidation steps efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products:

    Oxidation: Formation of esters or amides.

    Reduction: Formation of 1-(4-phenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-phenyl-1H-pyrazole: Lacks the carboxylic acid group but shares the core pyrazole structure.

    3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns.

    1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: Contains an additional hydroxyl group, which may alter its chemical properties and applications.

Uniqueness: 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential bioactivity. The presence of both bromophenyl and carboxylic acid groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSJINMYBCNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377783
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618101-91-0
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618101-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
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